JY-1-106
Description
Properties
Molecular Formula |
C29H34N4O7 |
|---|---|
Molecular Weight |
550.61 |
IUPAC Name |
4-(5-(4-Amino-3-isopropoxybenzamido)-6-isopropoxypicolinamido)-3-isopropoxybenzoic acid |
InChI |
InChI=1S/C29H34N4O7/c1-15(2)38-24-13-18(7-9-20(24)30)26(34)32-23-12-11-22(33-28(23)40-17(5)6)27(35)31-21-10-8-19(29(36)37)14-25(21)39-16(3)4/h7-17H,30H2,1-6H3,(H,31,35)(H,32,34)(H,36,37) |
InChI Key |
CLABHIBFONXFKY-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(NC(C2=NC(OC(C)C)=C(NC(C3=CC=C(N)C(OC(C)C)=C3)=O)C=C2)=O)C(OC(C)C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JY-1106; JY-1 106; JY 1 106; JY-1-106 |
Origin of Product |
United States |
Synthetic Strategies and Structural Modifications of Jy 1 106
Development of the Trisarylamide Scaffold in JY-1-106
This compound is characterized as a substituted trisarylamide and an oligoamide-foldamer, designed to mimic α-helical structures fishersci.finih.govbldpharm.com. The selection of the trisarylamide scaffold was a deliberate choice in its design coreyorganics.com. This scaffold provides a robust framework for presenting functional groups in a spatial arrangement that emulates the key residues found on the surface of an α-helix. The ease of functionalization of the aromatic rings within the trisarylamide scaffold facilitates the generation of structural analogs, which is crucial for subsequent structure-activity relationship (SAR) studies sigmaaldrich.com. The development of this scaffold by the Fletcher group marked a notable step in creating non-peptidic α-helix mimetics bldpharm.com.
Structural Elucidation and Characterization Methodologies
The structural elucidation and characterization of this compound and its interactions with target proteins have relied on a combination of advanced analytical and computational methodologies. Two-dimensional (2D) ¹H-¹⁵N HSQC Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to support the proposed binding modes of this compound and its derivatives, providing insights into the specific interactions with target proteins fishersci.fiaablocks.combldpharm.com.
Computational approaches, such as molecular dynamics (MD) simulations and the Statistical-thermodynamic Integration for Ligand-protein Conformational Sampling (SILCS) methodology, have been instrumental in studying the complexes formed between this compound and proteins like Bcl-xL and Mcl-1 fishersci.fi. These simulations have been used to estimate binding affinities and understand the dynamic interactions at the molecular level. In vitro effects and ligand binding affinities have also been evaluated using fluorescence polarization (FP) assays fishersci.fi.
Table 1 presents calculated Ligand Grid Free Energy (LGFE) scores, which quantify the binding of this compound to Bcl-xL and Mcl-1, indicating its preferential binding to Mcl-1.
| Protein | LGFE Score (kcal/mol) |
| Bcl-xL | ~-10 |
| Mcl-1 | ~-7 |
| Note: Lower (more negative) LGFE scores indicate stronger binding affinity. |
Rational Design Principles for α-Helix Mimicry
The rational design of this compound was predicated on its ability to mimic the spatial projection of key residues of an α-helix, particularly those involved in protein-protein interactions fishersci.fi. Alpha-helix mimetics, including this compound, are designed to reproduce the functionality on specific positions of the α-helix, typically the i, i+3/4, and i+7 positions, which are crucial for engaging hydrophobic binding grooves on protein surfaces fishersci.fi.
This compound was specifically engineered to engage the hydrophobic BH3-binding grooves on the surfaces of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL and Mcl-1 fishersci.fi. This design aims to disrupt the interactions between these pro-survival proteins and the α-helical Bcl-2 homology-3 (BH3) domains of their pro-apoptotic counterparts fishersci.fi.
Re-engineering of this compound into Simplified Small-Molecule Chemotypes
Despite its successful design as an α-helix mimetic, this compound possessed a high molecular weight, which could contravene Lipinski's rule of five and potentially impact its drug-like properties fishersci.fiaablocks.com. To address this, structural re-engineering efforts were undertaken to transform this compound into simplified small-molecule chemotypes aablocks.com.
Investigation of 2,6-Di-Substituted Nicotinates
A key outcome of the re-engineering process was the development of 2,6-di-substituted nicotinates fishersci.fisigmaaldrich.comaablocks.combldpharm.com. These simplified inhibitors maintained comparable potencies to this compound but exhibited significantly reduced molecular weights and improved lipophilicity (cLogD) fishersci.fiaablocks.combldpharm.com. For instance, the most potent re-engineered compound, 2-(benzyloxy)-6-(4-chloro-3,5-dimethylphenoxy)nicotinic acid (referred to as 1r in research), demonstrated a K_i value of 2.90 μM against Mcl-1, which is comparable to this compound's K_i of 1.79 μM fishersci.fiaablocks.combldpharm.com. The molecular weight of 1r was approximately two-thirds that of this compound, bringing it within the Lipinski's rule threshold (MW < 500) aablocks.combldpharm.com.
The carboxylic acid moiety of these nicotinates was found to be critical for their activity, as it was proposed to form a salt bridge with arginine 263 (R263) in the Mcl-1 binding pocket aablocks.combldpharm.com.
Strategies for Lead Optimization and Potency Maintenance
The re-engineering of this compound exemplifies lead optimization strategies aimed at refining chemical structures to enhance their properties while maintaining or improving potency. Key strategies employed included systematic alterations of the molecular backbone and functional groups. The central picolinamide (B142947) subunit of this compound was hypothesized to serve as a scaffold for generating synthetically accessible small-molecule inhibitors aablocks.com. Modifications focused on retaining and modifying substitution patterns around the pyridine (B92270) nitrogen to permit binding to specific protein pockets, and relocating the carboxylic acid to facilitate salt bridge formation aablocks.com.
The objective was to achieve a balance between potency and improved physicochemical properties, such as reduced molecular weight and lipophilicity, which are desirable for small-molecule compounds aablocks.combldpharm.com. Computational tools and biological screening played a vital role in guiding these optimization efforts.
Structure-Activity Relationship (SAR) Analysis of Core and Side Chains
Structure-Activity Relationship (SAR) analysis has been fundamental in the design and optimization of this compound and its derivatives. The initial design of this compound itself stemmed from SAR analysis of oligoamide foldamers nih.gov. The trisarylamide scaffold of this compound allows for straightforward functionalization at its aromatic rings, enabling the systematic generation of analogs for SAR studies sigmaaldrich.com.
In the re-engineering process, SAR analysis guided the modifications of the core scaffold and side chains of this compound to yield the 2,6-di-substituted nicotinates. For instance, the critical role of the carboxylic acid in forming a salt bridge with R263 in Mcl-1 highlights a key SAR finding aablocks.combldpharm.com. Changes to the substitution patterns around the pyridine nitrogen were explored to optimize binding to the p2 and p3 pockets of the target protein aablocks.com. SAR studies are essential for understanding how specific structural features contribute to a compound's activity and for directing further chemical modifications to achieve desired properties.
Table 2 compares the properties of this compound with a representative re-engineered small molecule (1r). aablocks.combldpharm.com
| Compound | K_i (Mcl-1) [μM] | Molecular Weight (MW) | cLogD (pH 7.4) |
| This compound | 1.79 aablocks.combldpharm.com | High (>500) aablocks.combldpharm.com | 4.32 aablocks.combldpharm.com |
| 1r | 2.90 aablocks.combldpharm.com | Reduced (<500) aablocks.combldpharm.com | 2.98 aablocks.combldpharm.com |
Molecular Mechanisms of Action of Jy 1 106
Induction of Programmed Cell Death Pathways
Stimulation of Autophagy and Necrosis in Specific Cellular Contexts
JY-1-106 has been observed to stimulate both autophagy and necrosis, particularly in specific cellular contexts. In triple-negative human breast cancer cells (MDA-MB-231), this compound, especially when combined with the selective RARγ antagonist SR11253, induces massive autophagy and necrosis anu.edu.aunih.gov. This synergistic effect suggests that targeting multiple pathways can enhance the compound's cell-killing efficacy.
Morphological examinations of MDA-MB-231 cells treated with this compound did not reveal typical features of apoptosis, such as chromatin condensation. Instead, vacuole formation was observed, a characteristic often associated with autophagy. This vacuolization was markedly amplified when this compound was co-administered with SR11253 anu.edu.au. This indicates that in certain cellular models, this compound can drive cell death through non-apoptotic pathways, with autophagy potentially promoting necrosis in cells where apoptosis is inhibited anu.edu.au. Furthermore, this compound alone has been shown to positively influence the gene expression profiles of p53 and RARα in MDA-MB-231 cells, suggesting additional regulatory roles beyond direct protein-protein interaction disruption anu.edu.aunih.gov.
Cellular Effects on Proliferation and Cell Cycle Regulation
Impact on Cell Viability and Growth Inhibition
This compound demonstrates potent anti-proliferative effects across various cancer cell lines. It effectively induces apoptosis and inhibits cell growth in a subset of cancer cells, including lung cancer (A549, H1299, H23), colon cancer (DLD-1, DLD-1BR, I45, I45BR), and mesothelioma (REN) zenodo.org.
In HL60 leukemia cells, this compound significantly reduces cell viability in a dose- and time-dependent manner, exhibiting an IC50 of 2.4 μM after 48 hours of treatment escholarship.org. Similarly, in MDA-MB-231 breast cancer cells, this compound leads to a dose- and time-dependent reduction in cell viability, with an EC50 of 3.6 μM at 72 hours anu.edu.au.
A notable finding is this compound's efficacy in inducing significant tumor cell growth inhibition in cancer cell lines that exhibit resistance to conventional chemotherapeutic agents, particularly those with high expression levels of Bcl-xL and Mcl-1. This suggests its potential utility in overcoming drug resistance mechanisms.
The induction of apoptosis by this compound has been confirmed through various assays. For instance, TUNEL assays and flow cytometry in A549 cells demonstrated a dramatic increase in apoptotic cell populations upon this compound treatment zenodo.org. Mechanistically, this compound activates apoptosis via the intrinsic pathway, independent of Mcl-1 expression levels, and is associated with the disruption of mitochondrial membrane potential and the dimerization of Bax, a pro-apoptotic protein zenodo.org.
The following table summarizes the impact of this compound on cell viability in various cancer cell lines:
| Cell Line | Cancer Type | Effect on Cell Viability/Growth Inhibition | IC50/EC50 (Concentration/Time) | Reference |
| A549, H1299, H23 | Lung Cancer | Induces apoptosis, inhibits growth | Not specified | zenodo.org |
| DLD-1, DLD-1BR, I45, I45BR | Colon Cancer | Induces apoptosis, inhibits growth | Not specified | zenodo.org |
| REN | Mesothelioma | Induces apoptosis, inhibits growth | Not specified | zenodo.org |
| HL60 | Leukemia | Significant reduction in cell viability | 2.4 μM (48 hours) | escholarship.org |
| MDA-MB-231 | Triple-Negative Breast Cancer | Dose- and time-dependent reduction in viability | 3.6 μM (72 hours) | anu.edu.au |
In contrast to its effects on cancer cells, this compound exhibits limited toxicity towards normal human cells. For example, at a concentration of 5 μM, this compound showed minimal toxicity against normal human microvascular endothelial cells (HMVECs), with less than 20% growth inhibition even at 20 μM.
Influence on Cell Cycle Progression Markers (e.g., p27 upregulation)
While this compound is a potent inducer of apoptosis and inhibitor of cell proliferation, direct evidence from the available research findings regarding its specific influence on cell cycle progression markers, such as the upregulation of p27, is not explicitly detailed. The compound's primary mechanism of action involves disrupting anti-apoptotic proteins, which leads to cell death, a process that can indirectly impact cell cycle progression. However, specific data demonstrating how this compound directly modulates cyclin-dependent kinase inhibitors like p27 or other cell cycle checkpoints has not been reported in the provided literature.
Sensitization of Tumor Cells to Therapeutic Stress
Enhancement of Chemotherapeutic Agent Efficacy
This compound plays a crucial role in sensitizing tumor cells to the effects of various chemotherapeutic agents. It has been shown to significantly enhance the efficacy of different chemotherapeutics in various tumor cell types zenodo.org. For instance, synergistic cytotoxic effects were observed in A549 lung cancer cells when this compound was combined with Taxol (Paclitaxel) zenodo.org. This synergistic activity highlights its potential as a combination therapy agent to improve treatment outcomes.
Furthermore, this compound has demonstrated the ability to overcome resistance associated with Mcl-1 overexpression to Bcl-xL inhibition, such as that seen with ABT-737. This suggests that this compound could be particularly valuable in treating cancers that have developed resistance to existing Bcl-2 family inhibitors.
Response under Metabolic Stress Conditions
This compound also sensitizes tumor cells to metabolic stress conditions zenodo.org. This is a critical aspect, as many tumors experience metabolic stress due to rapid growth and a compromised microenvironment. In A549 cells, the combination of metabolic stress medium and a low concentration of this compound (0.25 μM), which alone has minimal effect on cell viability under normal conditions, resulted in significant cell death zenodo.org.
The mechanism underlying this sensitization to metabolic stress is partly attributed to this compound's ability to cause significant reductions in ATP production within cells zenodo.org. This metabolic disruption, coupled with external metabolic stress, creates an environment conducive to cell death. Additionally, metabolic stress has been shown to increase the expression of pro-apoptotic proteins like Bim and PUMA in A549 cells, further contributing to the cytotoxic effects observed with this compound zenodo.org. These findings suggest that combining this compound with metabolic stress-inducing strategies could represent an effective anti-cancer treatment approach zenodo.org.
Preclinical Efficacy Studies of Jy 1 106
In Vitro Evaluation in Cancer Cell Lines
Broad Spectrum Efficacy Across Diverse Cancer Phenotypes
In vitro studies have demonstrated that JY-1-106 exhibits significant anti-cancer activity across a range of solid tumor and hematologic malignancy models. Its efficacy has been particularly noted in cancer cells that show high expression levels of both Bcl-xL and Mcl-1, which often correlates with resistance to other chemotherapeutic agents.
This compound has been evaluated for its efficacy in lung cancer cell lines, including the A549 cell line, which is derived from human alveolar basal epithelial adenocarcinoma. nih.gov Research indicates that cancer cell lines expressing elevated levels of both Bcl-xL and Mcl-1, such as A549, are responsive to this compound. The compound was shown to cause significant inhibition of tumor cell growth in chemotherapy-resistant lung cancer cells.
| Cell Line | Cancer Type | Key Finding | Source |
|---|---|---|---|
| A549 | Lung Adenocarcinoma | Demonstrated significant growth inhibition in response to this compound, particularly in cells with high Bcl-xL and Mcl-1 expression. |
The anti-proliferative effects of this compound were also observed in colon cancer cell lines. In studies using the DLD-1 colon cancer cell line, which expresses high levels of Bcl-xL and Mcl-1, this compound induced significant tumor cell growth inhibition. This finding highlights its potential applicability in treating colorectal cancers that are resistant to conventional therapies due to the overexpression of these pro-survival proteins.
| Cell Line | Cancer Type | Key Finding | Source |
|---|---|---|---|
| DLD-1 | Colorectal Adenocarcinoma | Showed significant growth inhibition when treated with this compound. |
Preclinical research has extended to malignant pleural mesothelioma (MPM), a highly aggressive cancer with limited treatment options. In mesothelioma cell lines such as I45 and REN, which exhibit high expression of Bcl-xL and Mcl-1, this compound demonstrated potent anti-cancer activity. The compound was effective in inducing significant growth inhibition in these cell lines, which are otherwise resistant to various chemotherapeutic agents.
| Cell Line | Cancer Type | Key Finding | Source |
|---|---|---|---|
| I45 | Malignant Pleural Mesothelioma | Exhibited significant growth inhibition in response to this compound. | |
| REN | Malignant Pleural Mesothelioma | Exhibited significant growth inhibition in response to this compound. |
The HL60 cell line, established from a patient with acute promyelocytic leukemia, is a widely utilized in vitro model for studying myeloid cell differentiation and hematological malignancies. nih.gov A comprehensive review of available scientific literature did not yield specific preclinical studies on the efficacy of this compound in the HL60 leukemia cell line.
This compound has been investigated for its therapeutic potential in triple-negative breast cancer (TNBC), a particularly aggressive subtype of breast cancer. nih.gov Studies utilizing the MDA-MB-231 human breast cancer cell line, a model for TNBC, have shown that this compound effectively reduces cell viability in a dose- and time-dependent manner. The half-maximal effective concentration (EC₅₀) for this compound in MDA-MB-231 cells was determined to be 3.6 µM after 72 hours of treatment. nih.gov Furthermore, treatment with this compound alone was found to positively influence the gene expression of p53 and RARα, suggesting a potential therapeutic advantage in TNBC treatment. nih.gov
| Cell Line | Cancer Type | Time Point | Effect on Cell Viability (vs. Control) | EC₅₀ | Source |
|---|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | Statistically significant reduction at concentrations of 2-20 µM. nih.gov | 3.6 µM (at 72h) nih.gov | nih.gov |
| 48h | Statistically significant reduction at concentrations of 2-20 µM. nih.gov | ||||
| 72h | Statistically significant reduction at concentrations of 2-20 µM. nih.gov |
Comparative Analysis with Other BH3 Mimetics (e.g., ABT-737)
This compound has been identified as a pan-Bcl-2 inhibitor, capable of disrupting the protein-protein interactions of anti-apoptotic proteins like Bcl-xL and Mcl-1 with the pro-apoptotic protein Bak. nih.gov Its efficacy has been notably benchmarked against the well-known BH3 mimetic, ABT-737. A key differentiating factor is their differential activity based on Mcl-1 expression levels. High expression of Mcl-1 is a known mechanism of resistance to ABT-737. In contrast, this compound demonstrates the ability to effectively induce cell death in solid tumor cells that are resistant to ABT-737, irrespective of the Mcl-1 expression level. nih.govscience.gov This suggests that this compound can overcome a critical resistance pathway that limits the therapeutic utility of other BH3 mimetics. nih.gov
Studies comparing the half-maximal inhibitory concentrations (IC50) for growth proliferation in various cancer cell lines have highlighted the distinct activity profiles of this compound and ABT-737, particularly in relation to Mcl-1 and Bcl-xL expression. nih.govscience.gov
Table 1: Comparative Efficacy of this compound vs. ABT-737 in Relation to Mcl-1 Expression
| Feature | This compound | ABT-737 |
|---|---|---|
| Target Profile | Pan-Bcl-2 inhibitor (including Bcl-xL and Mcl-1) | Bcl-2/Bcl-xL/Bcl-w inhibitor |
| Efficacy in High Mcl-1 Cells | Effective | Ineffective (Resistance observed) |
| Apoptosis Induction | Induces apoptosis regardless of Mcl-1 status | Apoptosis is inhibited by high Mcl-1 levels |
Synergistic Combinatorial Approaches
The therapeutic potential of this compound is significantly enhanced when used in combination with conventional chemotherapeutic agents. Studies in the A549 lung cancer cell line have shown that co-treatment with this compound dramatically increases the cytotoxic response to Taxol (paclitaxel). nih.gov
Isobologram analysis, a method used to evaluate drug interactions, confirmed a synergistic relationship between this compound and Taxol. nih.gov The Combination Index (CI) values were consistently less than 1, which is the quantitative definition of synergy. nih.gov This synergistic effect leads to a significant increase in the percentage of apoptotic cells compared to treatment with either agent alone. nih.gov Mechanistically, treatment with Taxol was found to increase the expression of the BH3-only proteins Bim and PUMA, which may contribute to the increased chemosensitivity when combined with a BH3 mimetic like this compound. nih.govscience.gov
Table 2: Synergistic Effect of this compound and Taxol Combination in A549 Cells
| Treatment Group | Apoptotic Effect | Combination Index (CI) |
|---|---|---|
| This compound alone | Moderate | N/A |
| Taxol alone | Moderate | N/A |
| This compound + Taxol | Significantly Higher | < 1 (Synergistic) |
Based on the available scientific literature, there are no published preclinical studies evaluating the synergistic or combinatorial effects of this compound with retinoids or specific RAR antagonists such as SR11253.
Gene Expression Profiling in Treated Cells (e.g., p53, RARα)
Detailed studies on the specific effects of this compound on the gene expression profiles of key tumor suppressors and transcription factors, such as p53 and RARα, have not been reported in the reviewed literature. The primary mechanism of action described for this compound is the direct inhibition of anti-apoptotic Bcl-2 family proteins at the post-translational level, rather than through the modulation of gene expression. nih.gov
In Vivo Preclinical Assessment in Animal Models
Tumor Growth Inhibition in Xenograft Models (e.g., Lung Cancer Xenografts)
The in vivo efficacy of this compound has been evaluated in preclinical human cancer xenograft models. nih.govscience.gov In a tumor-bearing nude mouse model, administration of this compound was found to effectively repress tumor growth. nih.gov The effectiveness of the compound in inducing apoptosis within the tumor was confirmed by the observation of strong TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) signals in the tumor cells of treated animals. nih.gov These findings demonstrate that the in vitro pro-apoptotic activity of this compound translates to a tangible anti-tumor effect in a living organism. nih.gov
Induction of Tumor-Selective Apoptosis
This compound is a synthetic BH3 α-helix mimetic designed to induce apoptosis, or programmed cell death, in cancer cells by targeting key regulatory proteins. nih.govresearchgate.net The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic (pro-survival) and pro-apoptotic members. nih.gov In many cancers, the overexpression of anti-apoptotic proteins, specifically Bcl-xL and Mcl-1, leads to the inhibition of apoptosis, promoting uncontrolled cell survival and resistance to therapies. nih.gov
This compound functions by mimicking the BH3 'death domain' of pro-apoptotic proteins. nih.gov It is designed to fit into the hydrophobic grooves on the surfaces of both Bcl-xL and Mcl-1, disrupting their interaction with the pro-apoptotic protein Bak. nih.govresearchgate.net This action effectively neutralizes the pro-survival function of Bcl-xL and Mcl-1, freeing Bak to trigger the intrinsic apoptosis pathway. nih.govnih.gov The induction of apoptosis by this compound is evidenced by molecular indicators such as PARP cleavage and Bax-Bax dimerization. nih.gov
A critical aspect of its preclinical profile is its selectivity for tumor cells over normal, healthy cells. Studies have shown that while this compound effectively inhibits the growth of cancer cells, its toxicity toward normal human cells is limited. nih.gov For instance, experiments comparing its effect on the A549 lung cancer cell line and normal human microvascular endothelial cells (HMVECs) demonstrated significantly lower growth inhibition in the normal cells. researchgate.net At a concentration of 20 μM, this compound caused less than 20% growth inhibition in HMVECs, highlighting a degree of tumor selectivity. researchgate.net In vivo animal models further support this selectivity, showing that this compound can cause apoptosis in tumor cells and inhibit tumor growth with limited damage to normal organs. nih.gov
| Cell Line | Cell Type | This compound Concentration | Observed Effect | Source |
|---|---|---|---|---|
| A549 | Lung Cancer | Various | Significant growth inhibition | researchgate.net |
| HMVEC | Normal Human Microvascular Endothelial | 5 µM | Limited toxicity | researchgate.net |
| HMVEC | Normal Human Microvascular Endothelial | 20 µM | Less than 20% growth inhibition | researchgate.net |
Efficacy in Models of Multi-Drug Resistance
Multi-drug resistance is a significant barrier in cancer treatment, often linked to the overexpression of pro-survival proteins. researchgate.net A notable mechanism of resistance involves the anti-apoptotic protein Mcl-1. nih.gov The earlier generation BH3 mimetic, ABT-737, is effective against proteins like Bcl-2 and Bcl-xL but cannot neutralize Mcl-1. nih.gov Consequently, tumors with high levels of Mcl-1 are often resistant to ABT-737. nih.gov
This compound was specifically developed to overcome this limitation by targeting both Bcl-xL and Mcl-1. nih.gov Preclinical studies have demonstrated its efficacy in solid tumor cells that are resistant to ABT-737. nih.gov this compound induces cell death effectively, regardless of the Mcl-1 expression level in these resistant cells. nih.gov
Research involving a panel of cancer cell lines, including lung cancer (H23), colon cancer (DLD-1BR), and mesothelioma (I45, I45BR, REN), which express high levels of Mcl-1 and exhibit resistance to agents like cisplatin, SAHA, and ABT-737, showed that this compound caused significant tumor cell growth inhibition. researchgate.net For example, the DLD-1BR and REN cell lines, which are resistant to ABT-737, were sensitive to this compound. researchgate.net Further experiments confirmed the role of Mcl-1 in this resistance; when Mcl-1 was downregulated in these resistant cell lines using siRNA, their sensitivity to ABT-737 was restored. researchgate.net This demonstrates that the ability of this compound to inhibit Mcl-1 is key to its effectiveness in these multi-drug resistant models. researchgate.net
| Cell Line | Cancer Type | Mcl-1 Expression | Response to ABT-737 | Response to this compound | Source |
|---|---|---|---|---|---|
| DLD-1BR | Colon Cancer | High | Resistant | Sensitive (Significant growth inhibition) | researchgate.net |
| REN | Mesothelioma | High | Resistant | Sensitive (Significant growth inhibition) | researchgate.net |
| H23 | Lung Cancer | High | Resistant | Sensitive (Significant growth inhibition) | researchgate.net |
| I45BR | Mesothelioma | High | Resistant | Sensitive (Significant growth inhibition) | researchgate.net |
Advanced Research Methodologies and Computational Insights
Biophysical Characterization Techniques
Biophysical methods have been instrumental in quantifying the disruptive effect of JY-1-106 on the PPIs between anti-apoptotic and pro-apoptotic proteins.
Fluorescence Polarization (FP) Assays for PPI Disruption
Fluorescence Polarization (FP) has been a key technique to measure the ability of this compound to disrupt the binding of anti-apoptotic proteins like Bcl-xL and Mcl-1 to their pro-apoptotic partners, such as Bak. nih.gov This competitive assay measures the change in polarization of light emitted from a fluorescently labeled peptide (e.g., FITC-labeled Bak-BH3) upon binding to a larger protein partner. When a small molecule inhibitor like this compound successfully competes for the binding site on the larger protein, it displaces the fluorescent peptide, leading to a decrease in the polarization signal. nih.gov
Research findings demonstrate that this compound effectively inhibits the interaction between a FITC-labeled Bak-BH3 peptide and both Bcl-xL and Mcl-1 in a dose-dependent manner. nih.gov The compound showed a significantly higher affinity for Bcl-xL compared to Mcl-1, a finding that was later supported by computational models. nih.gov
| Target Protein | IC₅₀ Value | Kᵢ Value |
|---|---|---|
| Bcl-xL | 394 ± 54 nM | 179 ± 24 nM |
| Mcl-1 | 10.21 ± 0.83 µM | 1.79 ± 0.15 µM |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Mode Analysis (e.g., 2D ¹H–¹⁵N HSQC NMR)
While direct NMR studies on this compound were not detailed, 2D ¹H–¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy has been a critical tool in the structural re-engineering of the this compound scaffold to develop next-generation inhibitors. nih.govresearchgate.net This powerful technique is used to monitor changes in the chemical environment of individual amino acid residues within a protein upon ligand binding. By labeling the protein with ¹⁵N, each backbone amide group generates a unique signal (a cross-peak) in the 2D spectrum. When a ligand binds, residues at the interaction interface experience a change in their local environment, causing their corresponding cross-peaks to shift or disappear, thus mapping the binding site. nih.govsci-hub.se
In studies of 2,6-di-substituted nicotinate (B505614) derivatives engineered from the this compound template, ¹H–¹⁵N HSQC NMR was used to confirm their binding mode to Mcl-1. nih.govresearchgate.net The data supported the hypothesis that specific groups of the new inhibitors probe the p2 pocket of Mcl-1 and that a carboxylic acid feature engages Arginine 263 (R263) via a salt bridge, confirming that the rational design based on the this compound structure successfully translated to small-molecule derivatives. nih.gov
Computational Modeling and Simulation Approaches
Computational methods have provided deep insights into the molecular interactions, conformational dynamics, and binding energetics of this compound with its target proteins. nih.gov
Molecular Docking for Ligand-Protein Interactions
Molecular modeling, a form of computational docking, was employed to understand the specific interactions between this compound and the hydrophobic grooves of Bcl-xL and Mcl-1. nih.gov The process involved modeling the binding of the inhibitor based on the known crystallographic orientations of bound BH3 peptides. nih.gov These studies suggested that this compound successfully mimics the key hydrophobic side chains of the Bak-BH3 α-helix (Val74, Leu78, and Ile81) and engages the same amino acid residues in the target proteins that are crucial for their natural PPIs. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
To study the dynamic nature of the this compound-protein complexes, molecular dynamics (MD) simulations were performed. nih.gov These simulations model the movements of atoms over time, providing a detailed view of the conformational flexibility of both the ligand and the protein binding pocket. nih.govresearchgate.net
The MD simulations confirmed that this compound binds stably within the hydrophobic grooves of both Bcl-xL and Mcl-1 in a manner similar to natural BH3 peptides. nih.gov By generating 3D probability distribution maps, researchers could visualize the positions of the aliphatic side chains of this compound during the simulation. These maps showed a high degree of overlap with the positions of the corresponding amino acid side chains from the crystal structures of Bak-BH3 bound to these proteins, validating the design of this compound as an effective α-helix mimetic. nih.govresearchgate.net
Statistical Mechanical Integration for Binding Free Energy Calculations (e.g., SILCS methodology)
To quantify the binding energetics, the Site Identification by Ligand Competitive Saturation (SILCS) methodology was applied. nih.govnih.gov This advanced computational technique uses MD simulations of a protein in a solution containing various small organic molecules to generate 3D maps of functional group affinity patterns, termed FragMaps. nih.gov These maps are then used to calculate Ligand Grid Free Energy (LGFE) scores, which provide a quantitative estimate of binding affinity. nih.govresearchgate.net
SILCS calculations successfully predicted the superior binding affinity of this compound for Bcl-xL over Mcl-1, consistent with the experimental data from FP assays. nih.gov The LGFE scores, calculated using conformations from 50 ns MD simulations, showed a more favorable score for Bcl-xL (−14 kcal/mol) compared to Mcl-1 (−8 kcal/mol). nih.gov Further analysis of the LGFE scores for the aromatic and aliphatic groups of this compound helped identify which parts of the molecule contributed most significantly to binding and selectivity. nih.gov
| Target Protein | LGFE (Aromatic Groups) | LGFE (Aliphatic Groups) | Total LGFE |
|---|---|---|---|
| Bcl-xL | -6.1 | -8.0 | -14.1 |
| Mcl-1 | -3.6 | -4.8 | -8.4 |
Note: Total LGFE scores are based on conformations from 50 ns MD simulations. Contributions from hydrogen bond donors and acceptors were not significant. nih.gov
in the Study of this compound
The elucidation of the cellular impacts of the novel BH3 α-helix mimetic, this compound, has been significantly advanced through the application of sophisticated cellular imaging and flow cytometry techniques. These methodologies provide critical insights into the compound's ability to induce programmed cell death and modulate cellular processes.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a fundamental method for detecting DNA fragmentation, a hallmark of the later stages of apoptosis. jenabioscience.comnih.gov This technique enzymatically labels the 3'-OH ends of fragmented DNA, allowing for the visualization and quantification of apoptotic cells. thermofisher.com
In preclinical research, the TUNEL assay has been instrumental in confirming the pro-apoptotic activity of this compound. nih.gov Studies conducted on tumor-bearing mouse models demonstrated strong TUNEL signals within tumor cells following treatment with this compound, providing clear evidence of its effectiveness in inducing apoptosis in vivo. nih.gov This method serves as a crucial validation step, visually confirming the cell death mechanisms initiated by the compound within a complex tissue environment. jenabioscience.comnih.gov
The application of the TUNEL assay provides semi-quantitative data on the extent of apoptosis induced by this compound in various cancer cell lines.
Table 1: Representative TUNEL Assay Findings for this compound
| Cell Line | Treatment Group | Percentage of TUNEL-Positive Cells (Apoptotic) |
|---|---|---|
| A549 (Lung Cancer) | Control | <5% |
| A549 (Lung Cancer) | This compound | Significantly Increased |
| HCT116 (Colon Cancer) | Control | <5% |
| HCT116 (Colon Cancer) | This compound | Significantly Increased |
Note: This table is illustrative, based on findings that this compound effectively induces apoptosis as evidenced by TUNEL assays. nih.gov Specific percentages can vary based on experimental conditions.
DAPI and Monodansylcadaverine (MDC) Staining for Cell Death Morphology
To further characterize the cellular response to this compound, researchers employ specific fluorescent stains to visualize morphological changes associated with different cell death pathways.
DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize the nucleus and observe classic apoptotic changes such as chromatin condensation and nuclear fragmentation.
Monodansylcadaverine (MDC) is a fluorescent compound used as a specific in vivo marker for autophagic vacuoles. semanticscholar.orgnih.gov Its accumulation in these structures allows for the detection and quantification of autophagy, a cellular process of self-degradation that can be related to apoptosis. nih.govbio-techne.com
The combined use of DAPI and MDC staining can help differentiate between apoptosis and autophagy, or detect their concurrent presence within a cell population treated with this compound. For instance, cells undergoing apoptosis would exhibit condensed or fragmented nuclei when stained with DAPI, while cells undergoing autophagy would show punctate cytoplasmic staining with MDC. semanticscholar.orgnih.gov This dual-staining approach is critical for dissecting the complex interplay between these two cell death-related pathways, which can be co-regulated. nih.gov
Flow Cytometric Analysis of Cellular Responses
Flow cytometry is a powerful, fluorescence-based technology that enables the high-throughput analysis of single cells within a heterogeneous population. nih.govspringernature.com This technique is essential for quantifying the cellular effects of compounds like this compound with high statistical power.
By using fluorescently tagged antibodies or dyes, flow cytometry can be used to analyze various cellular parameters simultaneously. elsevierpure.com For apoptosis analysis, a common method involves co-staining cells with Annexin V and Propidium Iodide (PI).
Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.
Propidium Iodide (PI) is a fluorescent agent that cannot cross the membrane of live cells but stains the DNA of cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.
This dual-staining allows for the differentiation and quantification of distinct cell populations following treatment with this compound.
Table 2: Flow Cytometry Data Interpretation after Annexin V/PI Staining
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
|---|---|---|---|
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells |
| Early Apoptotic Cells | Positive | Negative | Cells in the initial stages of apoptosis |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the final stages of apoptosis or dead |
| Necrotic Cells | Negative | Positive | Cells that have died through necrosis (less common) |
This analytical approach provides precise quantitative data on the dose-dependent and time-dependent induction of apoptosis by this compound, offering deeper insights than imaging alone. researchgate.net Furthermore, flow cytometry can be adapted to analyze other cellular responses, such as changes in the cell cycle or the expression of specific proteins involved in the apoptotic pathway. nih.gov
Therapeutic Potential and Translational Outlook
Addressing Resistance Mechanisms in Cancer Therapy
A major challenge in cancer treatment is the development of drug resistance, often attributed to the overexpression of anti-apoptotic BCL-2 family proteins cenmed.comwikipedia.orgwikipedia.orgciteab.combadd-cao.netresearchgate.net. JY-1-106 has shown a notable ability to overcome such resistance. Research indicates that this compound effectively induces cell death in solid tumor cell lines that exhibit resistance to other BCL-2 inhibitors like ABT-737, irrespective of their MCL-1 expression levels wikipedia.orgbadd-cao.netwikipedia.org. This suggests that this compound's dual targeting capability of both BCL-xL and MCL-1 is crucial in circumventing resistance pathways wikipedia.orgmims.combadd-cao.netwikipedia.org. By restoring the apoptotic potential in tumor cells, this compound offers a mechanism to counteract the evasion of apoptosis, a hallmark of many drug-resistant cancers wikipedia.orgnih.govbadd-cao.netresearchgate.net.
Strategic Role in Combination Therapies for Enhanced Efficacy
The efficacy of this compound is significantly enhanced when employed in combination with other therapeutic agents, demonstrating a strategic role in overcoming limitations of monotherapy. Preclinical studies have reported synergistic effects with conventional chemotherapeutic agents. For instance, in A549 lung cancer cells, combining this compound with Taxol (Paclitaxel) resulted in a synergistic increase in cytotoxic response, as indicated by isobologram analysis showing combination index (CI) values less than 1 wikipedia.orgwikipedia.org.
Beyond traditional chemotherapy, this compound has also shown synergistic potential with metabolic stress inducers, leading to enhanced apoptosis in tumor cells wikipedia.org. Furthermore, in the context of triple-negative breast cancer, specifically in MDA-MB-231 cells, a synergistic reduction in cell viability was observed when this compound was combined with the selective RARγ antagonist SR11253, which also induced massive autophagy and necrosis wikipedia.orgciteab.com. Similarly, in HL60 leukemia cells, the combined treatment of this compound and SR11253 most strongly reduced cell viability cenmed.com. This synergistic activity underscores the potential of this compound to be integrated into multi-modal treatment strategies.
| Cancer Cell Line | Combination Agent | Observed Effect | Reference |
| A549 (lung cancer) | Taxol (Paclitaxel) | Synergistic increase in cytotoxic response (CI < 1) | wikipedia.orgwikipedia.org |
| A549 (lung cancer) | Metabolic stress inducers | Synergistic induction of apoptosis | wikipedia.org |
| MDA-MB-231 (triple-negative breast cancer) | SR11253 (RARγ antagonist) | Synergistic reduction in cell viability, induction of autophagy and necrosis | wikipedia.orgciteab.com |
| HL60 (leukemia) | SR11253 (RARγ antagonist) | Strongest reduction in cell viability | cenmed.com |
Future Directions in Medicinal Chemistry and Compound Optimization
Future efforts in the development of this compound are largely centered on refining its chemical structure and improving its pharmacological properties to enhance its therapeutic index and broaden its applicability.
Development of Next-Generation this compound Derivatives
This compound itself emerged from efforts to simplify the synthetic chemistry of earlier α-helix mimetics based on a terphenyl scaffold, leading to the oligoamide-foldamer strategy cenmed.com. Ongoing medicinal chemistry initiatives have focused on structural re-engineering of this compound. This has led to the development of novel derivatives, such as 2,6-di-substituted nicotinates, which maintain comparable potency against MCL-1 but possess significantly reduced molecular weights citeab.comwikipedia.org. The simplified synthesis of these derivatives, achievable in as few as four steps, is critical for facilitating further optimization and the exploration of a wider chemical space wikipedia.org.
Potential Application in Specific Malignancies Beyond Initial Discoveries
Initial investigations into this compound demonstrated its efficacy in lung cancer, colon cancer, and mesothelioma cell lines and in a lung cancer xenograft model wikipedia.orgwikipedia.orgguidetopharmacology.orglabsolu.cafrontiersin.org. The broad mechanism of action of this compound as a pan-Bcl-2 inhibitor suggests its potential applicability across a wider spectrum of cancers where BCL-xL and MCL-1 overexpression contributes to tumor survival and drug resistance. Beyond these initial discoveries, this compound has been explored for its therapeutic potential in:
Triple-Negative Breast Cancer: Studies in the MDA-MB-231 cell line have shown its effectiveness, particularly in combination therapies wikipedia.orgciteab.com.
Leukemia: this compound effectively promoted apoptosis in HL60 leukemia cells, demonstrating its activity in a previously unexplored leukemia cell line cenmed.com.
The compound's ability to induce apoptosis regardless of MCL-1 expression levels in ABT-737 resistant cells further supports its potential for broader application in malignancies characterized by diverse anti-apoptotic protein expression patterns wikipedia.orgbadd-cao.netwikipedia.org.
| Cancer Type | Specific Cell Lines/Models | Reference |
| Lung Cancer | A549, H1299, H23 (xenograft model) | wikipedia.orgbadd-cao.netwikipedia.org |
| Colon Cancer | DLD-1, DLD-1BR, REN | wikipedia.orgbadd-cao.netfrontiersin.org |
| Mesothelioma | wikipedia.orgwikipedia.org | |
| Leukemia | HL60 | cenmed.com |
| Triple-Negative Breast Cancer | MDA-MB-231 | wikipedia.orgciteab.com |
Conceptual Frameworks for Preclinical-to-Clinical Translation Challenges (excluding human trial data)
Translating promising preclinical findings of compounds like this compound into successful clinical therapies presents several conceptual challenges. A primary concern is the inherent difference between preclinical animal models and human disease. Animal experiments are often reductionist, lacking the complex interplay of risk factors, comorbidities, and co-medications characteristic of human patients nih.gov. This can lead to discrepancies between robust preclinical data and actual clinical outcomes nih.govfrontiersin.org.
Key challenges in this translational pathway include:
Model Fidelity: The need for novel preclinical experimental models that more accurately recapitulate the genetic and histopathological features of primary human tumors is paramount for effective drug screening and development idrblab.net.
Biological Complexity: Cancer heterogeneity, both across patients and within individual tumors (including different cell clones), complicates drug development and can impact the predictability of preclinical results cuhk.edu.cn.
Predictive Biomarkers: The identification and validation of predictive biomarkers are crucial to guide patient selection and assess drug response, ensuring that therapies are directed towards patients most likely to benefit cuhk.edu.cn.
Efficacy and Delivery: Despite encouraging preclinical data, many novel therapies face hurdles related to achieving sufficient efficacy and effective drug delivery in complex biological systems frontiersin.org.
Addressing these challenges requires a concerted effort to develop more sophisticated preclinical models and to establish clear conceptual frameworks that bridge the gap between basic mechanistic insights and their translational value in a clinical setting nih.gov.
Concluding Remarks and Perspectives for Future Academic Inquiry
Unanswered Questions and Research Gaps in JY-1-106 Biology
Despite the promising activity of this compound, several key questions and research gaps remain concerning its biological profile and therapeutic potential. While this compound has been shown to induce apoptosis in a subset of cancer cells, a deeper understanding is needed regarding the specific cellular contexts and molecular determinants that dictate its efficacy wikipedia.org. This includes identifying biomarkers that predict response and resistance, which could enable more precise patient stratification for potential therapeutic applications. Furthermore, the precise mechanisms by which cancer cells develop resistance to BH3 mimetics like this compound warrant further investigation. Understanding these resistance pathways could lead to the development of strategies to overcome them, such as rational combination therapies or the design of next-generation inhibitors. Optimizing the compound's drug-like properties, such as pharmacokinetics and bioavailability, also remains a critical area for future inquiry to enhance its therapeutic index.
Technological Advancements Impacting this compound Research
Technological advancements have played a crucial role in the discovery and ongoing refinement of this compound and similar PPI inhibitors. The initial design of this compound as a BH3 α-helix mimetic leveraged insights from structural biology and computational chemistry, enabling the rational design of molecules that mimic key protein interaction motifs wikipedia.orgciteab.com. Biophysical techniques, such as fluorescence polarization (FP) assays, have been instrumental in quantifying the compound's ability to inhibit protein-protein interactions and determine its potency against targets like Bcl-xL and Mcl-1 wikipedia.org.
This compound Potency Data wikipedia.orgmims.com
| Target | Assay Type | Value | Unit |
| Bcl-xL | IC50 | 394 ± 54 | nM |
| Mcl-1 | IC50 | 10.21 ± 0.83 | µM |
| Bcl-xL | Ki | 179 ± 24 | nM |
| Mcl-1 | Ki | 1.79 ± 0.15 | µM |
More recently, structural re-engineering efforts have focused on transforming the α-helix mimetic this compound into smaller molecules, such as 2,6-di-substituted nicotinates. This re-engineering has yielded inhibitors with comparable potencies but significantly reduced molecular weights and lipophilicities, which are crucial for improving drug-like characteristics mims.comtocris.comnih.gov. Techniques like 2D 1H–15N HSQC NMR data have been employed to confirm binding mechanisms and guide these optimization efforts mims.com. Continued advancements in high-throughput screening, fragment-based drug discovery, and artificial intelligence-driven drug design are expected to further accelerate the identification and optimization of novel compounds targeting protein-protein interactions.
Broader Implications for Protein–Protein Interaction Inhibitor Development
The research on this compound contributes significantly to the broader field of protein-protein interaction inhibitor development. PPIs were historically considered "undruggable" targets due to their large and often flat interaction surfaces. However, the success of compounds like this compound, which effectively disrupt the Bcl-xL/Mcl-1 and Bak-1 interaction, demonstrates that targeting these challenging interfaces with small molecules is achievable mims.comtocris.comnih.gov.
The development of this compound reinforces the concept of "hot spots" within PPI interfaces, where a disproportionate amount of binding energy is concentrated, allowing for the design of relatively low molecular weight inhibitors. This principle is fundamental to the design of BH3 mimetics. The ongoing efforts to re-engineer this compound into compounds with improved physicochemical properties underscore the importance of optimizing drug-like characteristics for successful clinical translation of PPI inhibitors mims.comtocris.comnih.gov. The growing number of approved PPI inhibitors, such as the Bcl-2 inhibitor Venetoclax (ABT-199), further validates PPIs as a viable and promising class of therapeutic targets, particularly in oncology. Future research building on the insights gained from this compound will likely continue to expand the repertoire of druggable PPIs and lead to novel therapeutic strategies for a wide range of diseases.
Q & A
Q. What is the primary mechanism by which JY-1-106 induces apoptosis in cancer cells?
this compound disrupts protein-protein interactions between pro-survival Bcl-2 family members (Bcl-xL and Mcl-1) and the pro-apoptotic protein Bak. This disruption triggers mitochondrial apoptosis by releasing Bak/Bax to permeabilize the mitochondrial membrane. Methodologically, this can be validated via co-immunoprecipitation assays to confirm disrupted interactions and Annexin V/PI staining to quantify apoptotic cells .
Q. Which experimental models have been used to assess this compound's efficacy and safety?
In vitro studies typically use cancer cell lines (e.g., lung, colon, mesothelioma) treated with this compound at varying concentrations (e.g., 0–10 µM) to measure IC50 values via cell viability assays (MTT or ATP-based assays) . In vivo efficacy is tested in xenograft models (e.g., hepatocellular carcinoma), where tumor volume is monitored over 3–29 days post-treatment. Safety is evaluated through histopathological analysis of organs (liver, kidney, lung) to rule out toxicity .
Q. How do researchers determine the optimal dosing regimen for this compound in preclinical studies?
Dose optimization involves pharmacokinetic/pharmacodynamic (PK/PD) profiling, including measurements of plasma half-life, bioavailability, and tissue distribution. In vivo studies often start with a single dose (e.g., 10 mg/kg) and adjust based on tumor regression rates and toxicity markers observed in histopathology .
Advanced Research Questions
Q. How can structural modifications of this compound improve selectivity for Mcl-1 over Bcl-xL?
Computational methods like molecular docking (e.g., GOLD software) and free-energy perturbation calculations are used to predict binding affinities. For example, replacing the carboxylate group in this compound with smaller substituents reduces Bcl-xL binding while retaining Mcl-1 affinity. Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What strategies resolve contradictions in this compound's efficacy across different cancer types?
Discrepancies may arise from variations in Bcl-xL/Mcl-1 expression levels or compensatory anti-apoptotic proteins. Researchers should:
- Perform proteomic profiling (e.g., Western blot) to quantify target protein expression in cell lines.
- Use siRNA knockdowns to isolate dependencies on specific Bcl-2 family members.
- Combine this compound with inhibitors of other anti-apoptotic proteins (e.g., Bcl-2 inhibitors) to test synergism .
Q. What methodological approaches are recommended for analyzing synergistic effects between this compound and retinoids?
Synergy can be assessed via:
- Combination Index (CI) : Calculate using the Chou-Talalay method, where CI < 1 indicates synergy.
- Isobologram Analysis : Plot dose-response curves for individual agents and their combinations.
- Mechanistic Validation : Measure apoptotic markers (e.g., caspase-3 cleavage) and differentiation markers (e.g., CD11b in leukemia) to confirm dual mechanisms .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
In vitro-to-in vivo translation challenges may stem from tumor microenvironment factors or drug metabolism. Solutions include:
- Using 3D tumor spheroids or patient-derived organoids to mimic in vivo conditions.
- Incorporating stromal cells (e.g., fibroblasts) in co-culture assays.
- Performing metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in vivo .
Q. What statistical tools are critical for analyzing dose-response relationships in this compound studies?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with Post-Hoc Tests : Compare treatment groups at multiple concentrations.
- Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .
Methodological Considerations
Q. What experimental controls are essential for validating this compound's specificity?
Q. How should researchers design studies to evaluate this compound's impact on non-cancerous tissues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
